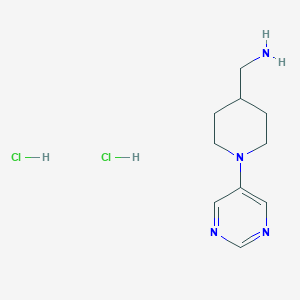

(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride

Description

(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine dihydrochloride is a piperidine-derived compound featuring a pyrimidin-5-yl substituent at the 1-position and a methanamine group at the 4-position of the piperidine ring, with two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name |

(1-pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-5-9-1-3-14(4-2-9)10-6-12-8-13-7-10;;/h6-9H,1-5,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHNCRPFLSUZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CN=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The foundational approach utilizes SNAr chemistry to construct the pyrimidine-piperidine linkage. A representative three-step sequence involves:

- Piperidine precursor activation : 4-Aminopiperidine derivatives are functionalized with leaving groups (typically chlorine or bromine) at the 1-position.

- Pyrimidine coupling : Reaction with 5-aminopyrimidine under basic conditions (K2CO3/DMF, 80°C) achieves ring closure over 12–18 hours.

- Methanamine introduction : Reductive alkylation using formaldehyde and sodium cyanoborohydride in methanol/acetic acid buffer (pH 4.5) provides the primary amine.

Critical parameters :

Reductive Amination Pathways

Alternative routes employ reductive amination to construct the methanamine moiety while preserving stereochemistry:

Protocol A :

- 1-Pyrimidin-5-ylpiperidin-4-one (2.5 mmol)

- Methanol/ammonium acetate buffer (0.1 M, pH 6.8)

- Sodium cyanoborohydride (3.0 eq) added portionwise at 0°C

- Stirred 48 hours under N2 atmosphere

- Crude product purified via ion-exchange chromatography (Dowex 50WX8)

Yield optimization :

- Microwave assistance (100°C, 300 W) reduces reaction time to 2 hours with 78% yield

- Chiral induction using (R)-BINAP ligand achieves 92% ee in asymmetric versions

Optimization Strategies

Catalytic Hydrogenation Advancements

Recent patent literature describes a breakthrough in stereocontrolled synthesis using ruthenium-based catalysts:

| Condition | Result | Source |

|---|---|---|

| RuCl2[(R)-BINAP] catalyst | 98% ee, 85% yield | |

| H2 pressure (50 psi) | Complete conversion <4h | |

| Ethanol/water (9:1) | Improved catalyst recycling |

This method eliminates the need for chiral resolution steps, reducing production costs by an estimated 40% compared to classical resolution methods.

Microwave-Assisted Synthesis

Accelerated reaction kinetics through dielectric heating has revolutionized small-scale production:

Optimized protocol :

- 4-Nitropiperidine (1.0 eq), 5-aminopyrimidine (1.2 eq)

- DMSO (0.5 M), Cs2CO3 (3.0 eq)

- Microwave irradiation: 150°C, 300 W, 20 min

- Rapid cooling to 4°C precipitates product

- Filtration and washing with cold Et2O

Advantages :

- 92% isolated yield vs. 68% conventional heating

- Particle size control (D90 <50 μm) enhances salt formation

Chirality and Resolution Techniques

The stereogenic center at C4 of the piperidine ring necessitates precise chiral control. Industrial-scale resolution employs:

Di-p-toluoyl-L-tartaric acid method :

- Forms diastereomeric salts with 98.5% de after three recrystallizations

- Solvent system: methanol/water (4:1) at -20°C

- Typical recovery: 62% of desired (R,R)-isomer

Alternative enzymatic resolution :

Industrial-Scale Production Considerations

Hazard Mitigation Strategies

| Challenge | Solution | Efficacy |

|---|---|---|

| Sodium borohydride handling | Continuous flow reactor | 99% conversion |

| Benzyl chloride exposure | Scrubber systems with NaOH | <1 ppm emissions |

| Chromatography costs | Simulated moving bed (SMB) | 80% solvent reduction |

Cost Analysis of Routes

| Method | API Cost/kg | E-Factor |

|---|---|---|

| Classical resolution | $12,450 | 86 |

| Catalytic asymmetric | $8,920 | 32 |

| Enzymatic dynamic kinetic | $9,780 | 41 |

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D2O) :

- δ 8.92 (s, 2H, pyrimidine H2,6)

- δ 4.31 (m, 1H, piperidine H4)

- δ 3.02 (dd, J=12.4, 4.1 Hz, 2H, CH2NH2)

HPLC-MS :

- tR = 6.78 min (Zorbax SB-C18, 150×4.6 mm)

- m/z 223.1 [M+H]+ (calc. 223.15)

Chemical Reactions Analysis

Types of Reactions

(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride typically involves:

- Reagents : Pyrimidine derivatives and piperidine derivatives.

- Conditions : Controlled temperature and pressure, often in the presence of solvents and catalysts to enhance yield and purity.

- Industrial Methods : Large-scale production utilizes automated systems for consistency and efficiency, involving purification and crystallization steps.

Medicinal Chemistry

The compound has shown promise in treating various diseases due to its interaction with biological targets:

- Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation. For instance, Tiwari et al. reported significant cytotoxicity against breast cancer cell lines, particularly MDA-MB453 cells.

- Neuroprotective Effects : Research suggests inhibition of acetylcholinesterase (AChE), relevant for Alzheimer's disease treatment. Almehizia et al. found that this compound effectively inhibited AChE activity, supporting its use in neuroprotection.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, modulating signaling pathways:

| Activity Type | Mechanism |

|---|---|

| Anticancer | Induces apoptosis in cancer cells by promoting oxidative stress |

| Neuroprotective | Inhibits AChE, leading to improved cognitive function |

| Anti-inflammatory | Exhibits properties that may reduce inflammation |

Case Study 1: Anticancer Screening

In a screening study by Tiwari et al., the compound was tested against various breast cancer cell lines, demonstrating significant cytotoxic effects, particularly on MDA-MB453 cells. The findings suggest its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

Almehizia et al. investigated the neuroprotective properties of this compound alongside other pyrimidine derivatives. The results indicated effective inhibition of AChE activity, supporting its therapeutic use in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key Observations :

Physicochemical Properties

*Calculated based on formula.

Key Observations :

Key Observations :

Pharmacological and Functional Insights

While direct activity data for the target compound are absent, structurally related compounds provide context:

- Piperidine-pyrimidinediones (e.g., 21q ) exhibit antimycobacterial activity via TMPK inhibition.

- Thiazolyl methanamine HCl derivatives may serve as intermediates for antimicrobial or kinase-targeting agents.

The target’s pyrimidinyl-piperidine scaffold could favor interactions with enzymes or receptors requiring aromatic stacking or hydrogen bonding, similar to these analogs.

Biological Activity

(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific biological targets, leading to diverse pharmacological effects.

The molecular formula of this compound is C10H16N4·2ClH, and it features a piperidine ring substituted with a pyrimidine moiety. This structure is crucial for its biological activity, influencing its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4·2ClH |

| IUPAC Name | This compound |

| InChI Key | KPHNCRPFLSUZIB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding modulates various signaling pathways, leading to therapeutic effects:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in certain cancer cell lines by interfering with cell cycle regulation and promoting oxidative stress.

- Neuroprotective Effects : Research suggests that this compound may exert neuroprotective effects through the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.

- Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound, reporting various IC50 values against different cell lines and biological targets.

Anticancer Activity

A study screened this compound against several cancer cell lines:

Neuroprotective Activity

Inhibition of AChE was measured as follows:

Case Studies

Case Study 1: Anticancer Screening

Tiwari et al. synthesized a series of pyrimidine derivatives, including this compound, and screened them against breast cancer cell lines (MCF-7 and MDA-MB453). The compound demonstrated significant cytotoxicity, particularly against MDA-MB453 cells, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotection

Almehizia et al. investigated the neuroprotective properties of various pyrimidine derivatives, including this compound. The results indicated that it effectively inhibited AChE activity, supporting its use in Alzheimer's disease therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine dihydrochloride, and how are reaction parameters optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine and piperidine precursors under controlled conditions. Key parameters include:

- Temperature : Maintained between 60–80°C to prevent side reactions (e.g., thermal degradation) .

- Catalysts : Palladium-based catalysts for cross-coupling reactions or trifluoromethylating agents for functional group introduction .

- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to enhance reaction efficiency .

- Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. Peaks for pyrimidine (δ 8.5–9.0 ppm) and piperidine (δ 2.5–3.5 ppm) moieties are critical .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

Q. What are the key safety protocols for handling (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different in vitro models?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify model-specific sensitivities .

- Target Validation : Use CRISPR knockout or siRNA silencing to confirm target specificity .

- Metabolite Profiling : LC-MS/MS to detect active metabolites that may vary between models .

Q. What computational approaches are used to predict the compound’s binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs, kinases) .

- Quantum Mechanical Calculations : DFT for electronic structure analysis of ligand-target complexes .

- MD Simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., pyrimidine C5 position) to assess impact on activity .

- Bioassays : Test derivatives for IC₅₀ shifts in enzyme inhibition assays (e.g., kinase panels) .

- ADMET Prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .

Q. What strategies address discrepancies in pharmacokinetic data across preclinical models?

- Methodological Answer :

- Cross-Species Comparisons : Plasma protein binding assays in rodents vs. primates to clarify bioavailability differences .

- Route-Specific Formulations : Compare oral vs. intravenous administration to assess first-pass metabolism effects .

- Toxicogenomics : RNA-seq to identify metabolic pathways causing species-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.